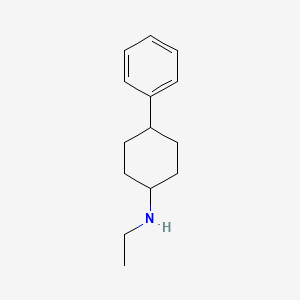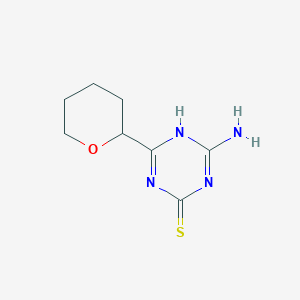
1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridine ring fused to a dihydropyridinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with appropriate diketones under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridinone to a more oxidized state, potentially forming pyridinone derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone derivatives, while reduction could produce fully saturated pyridine rings.
科学的研究の応用
1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering protein conformation.
類似化合物との比較
Similar Compounds
- 1,6-Dimethyl-4-(pyridin-2-yl)-1,2-dihydropyridin-2-one
- 1,6-Dimethyl-4-(pyridin-4-yl)-1,2-dihydropyridin-2-one
- 1,6-Dimethyl-4-(quinolin-3-yl)-1,2-dihydropyridin-2-one
Uniqueness
1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications where other similar compounds may not be as effective.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
1,6-dimethyl-4-pyridin-3-ylpyridin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-9-6-11(7-12(15)14(9)2)10-4-3-5-13-8-10/h3-8H,1-2H3 |
InChIキー |
ANQLIRRRBYWTMW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=O)N1C)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


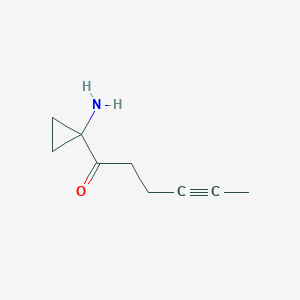
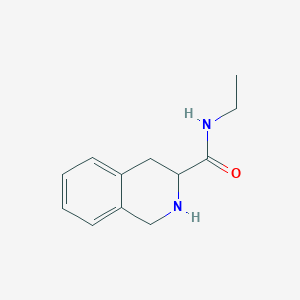
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
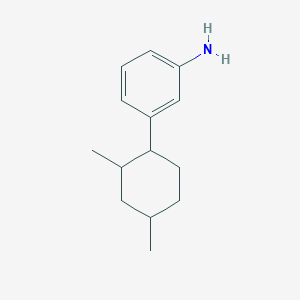
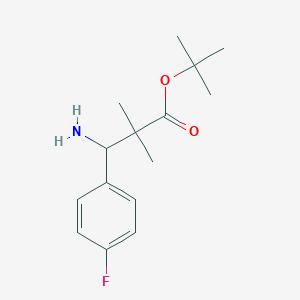
![3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea](/img/structure/B13217085.png)
![2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid](/img/structure/B13217090.png)
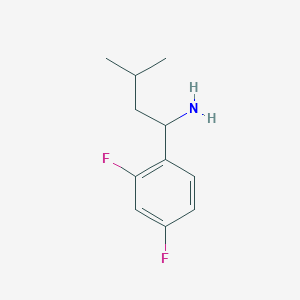
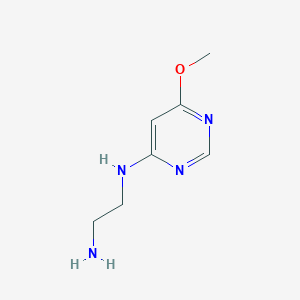


![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13217119.png)
